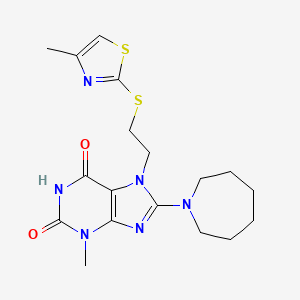
8-(azepan-1-yl)-3-methyl-7-(2-((4-methylthiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(azepan-1-yl)-3-methyl-7-(2-((4-methylthiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H24N6O2S2 and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality 8-(azepan-1-yl)-3-methyl-7-(2-((4-methylthiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(azepan-1-yl)-3-methyl-7-(2-((4-methylthiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Several studies have focused on synthesizing and characterizing heterocyclic compounds with structural similarities to the specified chemical, highlighting their potential in medicinal chemistry and material science. For instance, Koebel et al. (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones, aiming to investigate their antineoplastic activities due to the antitumor activity reported for related compounds (R. F. Koebel, L. Needham, C. Blanton, 1975). Similarly, Simo et al. (2000) detailed the synthesis of 2‐Triazolylpyrimido[1,2,3‐cd]purine‐8,10‐diones via 1,3‐dipolar cycloadditions, illustrating the versatility of purine derivatives in creating novel chemical entities (Ondrej Simo, A. Rybár, J. Alföldi, 2000).
Fluorescence and Biological Activity
The fluorescence emission properties of related compounds, such as 8-azaxanthines, have been investigated for their potential as fluorescent probes in enzymatic and nucleic acid systems. Mędza et al. (2009) found that N-methylated 8-azaxanthines exhibit high fluorescence in aqueous mediums, suggesting their applicability in biological imaging and assays (G. Mędza, J. Wierzchowski, B. Kierdaszuk, D. Shugar, 2009).
Antitumor Activity and Pharmacological Potential
Research by Ueda et al. (1987) into novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines revealed their synthesis and examined biological activities, including antitumor effects and vascular relaxing effects, pointing to the potential therapeutic applications of these compounds (T. Ueda, T. Adachi, J. Sakakibara, M. Asano, J. Nakagami, 1987).
Immunomodulatory Effects
Nagahara et al. (1990) synthesized novel analogues of purine nucleosides in the thiazolo[4,5-d]pyrimidine ring system to evaluate their immunomodulatory effects. This study demonstrated the potential of these compounds in modulating immune functions, which could be beneficial in developing new immunotherapeutic agents (K. Nagahara, J. Anderson, G. D. Kini, N. K. Dalley, S. Larson, D. Smee, A. Jin, B. S. Sharma, W. B. Jolley, R. K. Robins, 1990).
Propiedades
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S2/c1-12-11-28-18(19-12)27-10-9-24-13-14(22(2)17(26)21-15(13)25)20-16(24)23-7-5-3-4-6-8-23/h11H,3-10H2,1-2H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYVRHCBJXWIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCCN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Azepan-1-yl)-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |
CAS RN |
476482-56-1 |
Source


|
| Record name | 8-(1-AZEPANYL)-3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

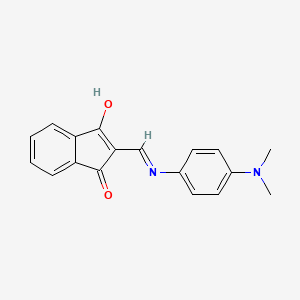
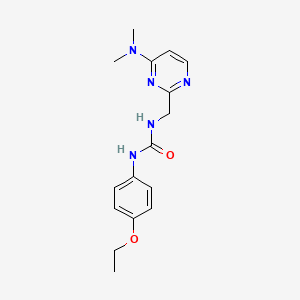
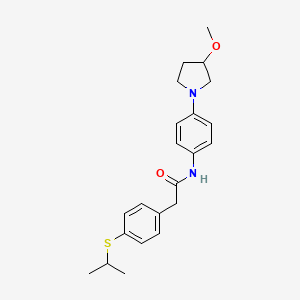
![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2464114.png)
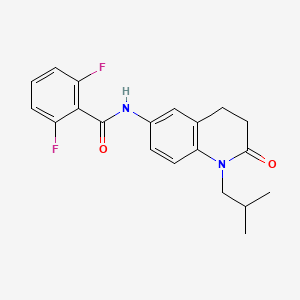
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464117.png)
![2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2464119.png)
![N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B2464120.png)
![N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2464121.png)
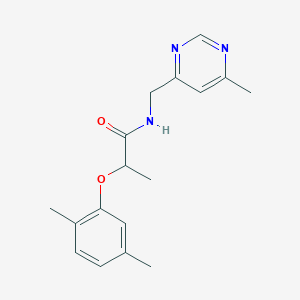
![2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2464124.png)
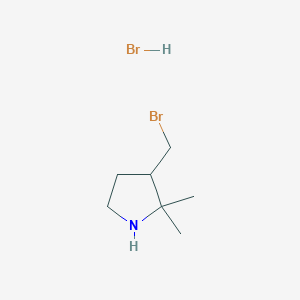
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B2464126.png)
![4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane](/img/structure/B2464129.png)